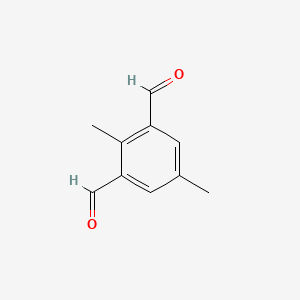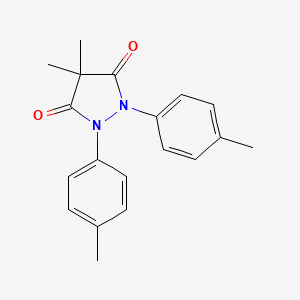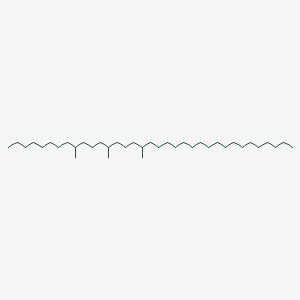![molecular formula C14H20N2O2 B14290069 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione CAS No. 116740-70-6](/img/structure/B14290069.png)
1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and an alkyne group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the halogenated compound used.
科学的研究の応用
1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in medicinal chemistry.
Uniqueness: 1-[5-(Piperidin-1-yl)pent-3-yn-2-yl]pyrrolidine-2,5-dione is unique due to the presence of both piperidine and pyrrolidine rings along with an alkyne group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
特性
CAS番号 |
116740-70-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
1-(5-piperidin-1-ylpent-3-yn-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H20N2O2/c1-12(16-13(17)7-8-14(16)18)6-5-11-15-9-3-2-4-10-15/h12H,2-4,7-11H2,1H3 |
InChIキー |
CSCVGFKGJLRQJE-UHFFFAOYSA-N |
正規SMILES |
CC(C#CCN1CCCCC1)N2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)

![2,6-Bis[(diethylamino)methyl]-4-methoxyphenol](/img/structure/B14290017.png)




![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)

![1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14290060.png)


